Commercial Accessibility and Purity Benchmarking for Reliable Experimental Reproducibility
Unlike the complete absence of many proprietary Sanofi FAAH inhibitors on the commercial market, this specific analytical standard is readily available. Key Organics Ltd. supplies the compound with a certified purity of >90% . This is a critical parameter for procurement, as it provides a defined quality benchmark absent from many custom synthesis requests for similar in-class compounds.
| Evidence Dimension | Commercial Purity |
|---|---|
| Target Compound Data | >90% |
| Comparator Or Baseline | Other Sanofi patent examples (e.g., more complex heteroaryl carbamates) are not commercially stocked and have no verified purity baseline. |
| Quantified Difference | Not applicable (availability vs. non-availability). |
| Conditions | Supplier specification (Key Organics Ltd.) |
Why This Matters
A defined purity specification from a commercial supplier is essential for ensuring lot-to-lot consistency in biochemical assays, a prerequisite for reproducible research.
